N-[2-(2-Pyridyl)ethyl]cyclohexaneamine
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Overview
Description
N-[2-(2-Pyridyl)ethyl]cyclohexaneamine is an organic compound with the molecular formula C13H20N2. It contains a cyclohexane ring attached to an ethyl chain, which is further connected to a pyridine ring. This compound is notable for its structural complexity, which includes multiple bond types and aromatic rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Pyridyl)ethyl]cyclohexaneamine typically involves the reaction of cyclohexylamine with 2-(2-bromoethyl)pyridine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclohexylamine attacks the bromoethyl group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Pyridyl)ethyl]cyclohexaneamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[2-(2-Pyridyl)ethyl]cyclohexaneamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(2-Pyridyl)ethyl]cyclohexaneamine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-Pyridyl)ethyl]piperidine: Similar structure but with a piperidine ring instead of a cyclohexane ring.
N-[2-(2-Pyridyl)ethyl]morpholine: Contains a morpholine ring instead of a cyclohexane ring.
N-[2-(2-Pyridyl)ethyl]aniline: Features an aniline group instead of a cyclohexane ring.
Uniqueness
N-[2-(2-Pyridyl)ethyl]cyclohexaneamine is unique due to its combination of a cyclohexane ring and a pyridine ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
N-(2-pyridin-2-ylethyl)cyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-6-12(7-3-1)15-11-9-13-8-4-5-10-14-13/h4-5,8,10,12,15H,1-3,6-7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNRJQTUBVOCJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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